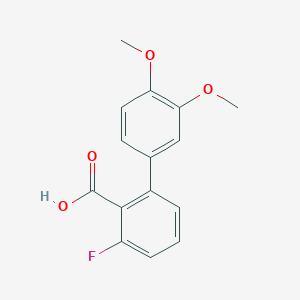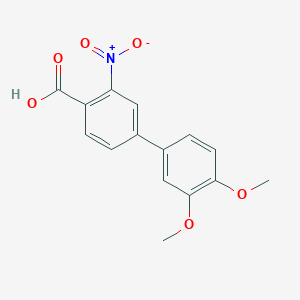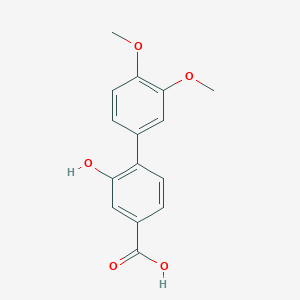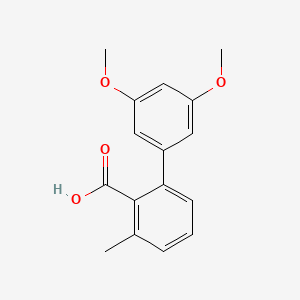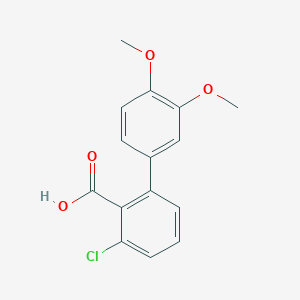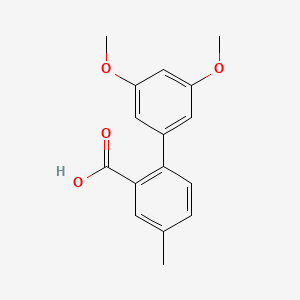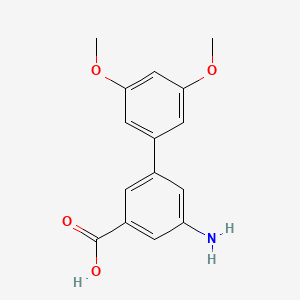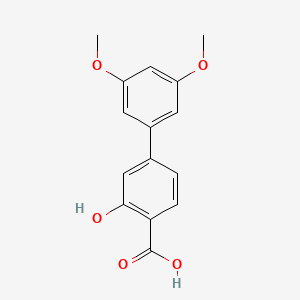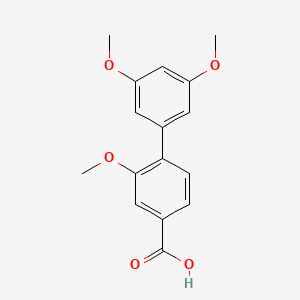
5-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dimethoxyphenyl)-2-fluorobenzoic acid, or 5-(3,5-DMPBF), is an organic compound with a wide range of applications in scientific research. Its structure is composed of a phenyl ring, two methoxy substituents, and a fluorobenzene group attached to a carboxylic acid. 5-(3,5-DMPBF) is a common reagent used in organic synthesis, and has been widely studied for its potential uses in drug discovery, materials science, and biochemistry.
科学研究应用
5-(3,5-DMPBF) has been studied for its potential uses in drug discovery, materials science, and biochemistry. In drug discovery, 5-(3,5-DMPBF) has been used as an inhibitor of several enzymes, including histone deacetylases (HDACs) and proteases. In materials science, 5-(3,5-DMPBF) has been used to synthesize a variety of organic materials, such as polymers, nanomaterials, and metal-organic frameworks. In biochemistry, 5-(3,5-DMPBF) has been used to study the structure and function of proteins, as well as to study the effects of various drugs on biochemical pathways.
作用机制
5-(3,5-DMPBF) has been studied for its potential to inhibit several enzymes, including HDACs and proteases. In particular, 5-(3,5-DMPBF) has been shown to inhibit HDACs by binding to the active site of the enzyme and preventing its activity. This inhibition of HDACs has been shown to have a variety of effects, including the modulation of gene expression, the regulation of cell cycle progression, and the inhibition of tumor growth.
Biochemical and Physiological Effects
5-(3,5-DMPBF) has been studied for its potential biochemical and physiological effects. In particular, 5-(3,5-DMPBF) has been shown to modulate gene expression, regulate cell cycle progression, and inhibit tumor growth. Additionally, 5-(3,5-DMPBF) has been shown to induce apoptosis in certain types of cancer cells, and may have potential anti-inflammatory and anti-viral properties.
实验室实验的优点和局限性
The use of 5-(3,5-DMPBF) in lab experiments has several advantages and limitations. One advantage is that 5-(3,5-DMPBF) is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, 5-(3,5-DMPBF) has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of various drugs on biochemical pathways. However, there are also some limitations to the use of 5-(3,5-DMPBF). For example, 5-(3,5-DMPBF) is not very stable and can degrade over time, making it difficult to use in long-term experiments. Additionally, 5-(3,5-DMPBF) can be toxic to certain types of cells and may have adverse effects on the environment.
未来方向
Given the potential of 5-(3,5-DMPBF) in drug discovery, materials science, and biochemistry, there are many potential future directions for research. For example, further research could be conducted to study the effects of 5-(3,5-DMPBF) on various biochemical pathways and its potential uses in drug discovery. Additionally, research could be conducted to explore the potential uses of 5-(3,5-DMPBF) in materials science and biochemistry, such as its use in the synthesis of polymers, nanomaterials, and metal-organic frameworks. Finally, research could be conducted to explore the potential environmental and safety hazards associated with the use of 5-(3,5-DMPBF).
合成方法
5-(3,5-DMPBF) is typically synthesized through a two-step process. The first step involves the reaction of 3,5-dimethoxybenzaldehyde with 2-fluorobenzoyl chloride in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide (DMF). This reaction yields 5-(3,5-dimethoxybenzoyl)-2-fluorobenzene, which is then converted to 5-(3,5-DMPBF) by the addition of aqueous hydrochloric acid. The reaction is typically carried out at room temperature and can be completed within several hours.
属性
IUPAC Name |
5-(3,5-dimethoxyphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-19-11-5-10(6-12(8-11)20-2)9-3-4-14(16)13(7-9)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUIRZOLSZFEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690869 |
Source


|
| Record name | 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261892-66-3 |
Source


|
| Record name | 4-Fluoro-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

